molecular formula C11H15O5P B1366544 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester CAS No. 78022-19-2

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester

Cat. No.: B1366544
CAS No.: 78022-19-2
M. Wt: 258.21 g/mol
InChI Key: IGTOJTIOIGZJBM-UHFFFAOYSA-N
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Description

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is a phosphorus-containing compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethoxy-phosphorylmethyl group attached to a benzoic acid methyl ester moiety, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester typically involves the reaction of 4-(hydroxymethyl)benzoic acid methyl ester with dimethyl phosphite under suitable conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of a phosphonate ester intermediate, which is subsequently converted to the desired product through a series of purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethoxy-phosphorylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include phosphonic acids, reduced alcohol derivatives, and various substituted phosphonate esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Flame Retardant Applications

The primary application of 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is in the development of flame-retardant materials, especially for textiles like cotton. Its chemical structure allows it to be integrated into polymer backbones, enhancing thermal stability without adversely affecting the fabric's properties.

Case Study: Cotton Textiles

A study focused on the application of this compound in cotton textiles demonstrated that treated fabrics exhibited significantly reduced flammability compared to untreated controls. The results indicated a decrease in the rate of heat release and smoke production during combustion tests, which is critical for safety in consumer textiles.

Polymer Synthesis

In addition to its flame-retardant properties, this compound serves as a valuable building block for synthesizing novel polymers. Its unique functional groups facilitate various chemical reactions that can lead to the formation of advanced polymeric materials.

Synthesis Process

The synthesis typically involves a multi-step reaction, starting from methyl 4-(bromomethyl)benzoate and trimethyl phosphite under reflux conditions. This process utilizes an Arbuzov rearrangement mechanism to yield the target compound effectively.

Applications in Coatings and Composites

Polymers derived from this compound have shown promise in applications beyond textiles, including coatings and composites. These materials benefit from enhanced durability and resistance to environmental degradation, making them suitable for use in construction and automotive industries.

Environmental Impact and Safety

While the compound has beneficial applications, its environmental impact must also be considered. Research indicates that flame-retardant chemicals can leach into the environment, raising concerns about toxicity and bioaccumulation. Therefore, studies are ongoing to evaluate the long-term effects of using this compound in consumer products.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Flame RetardancySignificant reduction in flammability for cotton textiles; improved heat release rates
Polymer SynthesisEffective building block for novel polymers; enhances durability
Environmental ImpactConcerns regarding leaching and toxicity; ongoing research needed

Mechanism of Action

The mechanism by which 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester exerts its effects is primarily through its ability to interact with various molecular targets. The dimethoxy-phosphorylmethyl group can form strong bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction is often mediated through the formation of coordination complexes or covalent bonds, depending on the specific target and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-benzoic acid methyl ester
  • Dimethyl phosphite
  • 4-(Dimethoxy-phosphorylmethyl)-benzyl alcohol

Uniqueness

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is unique due to the presence of both a benzoic acid methyl ester moiety and a dimethoxy-phosphorylmethyl group This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable coordination complexes

Biological Activity

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (commonly referred to as DMPMB) is a phosphonate derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores the biological activity of DMPMB, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DMPMB is characterized by the presence of a dimethoxyphosphorylmethyl group attached to a benzoic acid methyl ester. The chemical structure can be represented as follows:

C12H15O5P\text{C}_{12}\text{H}_{15}\text{O}_5\text{P}

This compound exhibits unique properties due to the phosphonate moiety, which is known to influence biological interactions significantly.

DMPMB's biological activity is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following points summarize its mechanisms:

  • Enzyme Inhibition : DMPMB has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling pathways.
  • Phosphorylation Effects : The dimethoxyphosphoryl group may facilitate phosphorylation processes, which are critical in regulating protein functions and cellular signaling.
  • Interaction with Nucleic Acids : Preliminary studies suggest that DMPMB can bind to DNA and RNA, influencing gene expression and protein synthesis.

Antioxidant Properties

DMPMB has demonstrated significant antioxidant activity in various assays. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for protecting cells from damage.

Anti-inflammatory Effects

Research indicates that DMPMB can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action may have implications for treating inflammatory diseases.

Anticancer Potential

Several studies have explored the anticancer properties of DMPMB. It has been observed to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : DMPMB can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of DMPMB utilized various assays such as DPPH and ABTS radical scavenging tests. Results indicated that DMPMB exhibited a concentration-dependent antioxidant effect, comparable to standard antioxidants like ascorbic acid.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1008085

Case Study 2: Anti-inflammatory Activity

In an in vivo model of inflammation induced by carrageenan, administration of DMPMB significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 3: Anticancer Efficacy

A recent study on human breast cancer cell lines (MCF-7) demonstrated that DMPMB induced apoptosis via the mitochondrial pathway. Flow cytometry analysis showed increased annexin V-positive cells after treatment with DMPMB.

Pharmacokinetics

Understanding the pharmacokinetics of DMPMB is essential for evaluating its therapeutic potential:

  • Absorption : DMPMB is readily absorbed when administered orally.
  • Metabolism : The compound undergoes hepatic metabolism, leading to various metabolites that may exhibit distinct biological activities.
  • Excretion : Primarily eliminated through renal pathways.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(dimethoxy-phosphorylmethyl)-benzoic acid methyl ester?

The compound is typically synthesized via nucleophilic substitution or phosphorylation. A validated method involves reacting 4-(bromomethyl)benzoic acid with triethylphosphite in the presence of a Lewis acid catalyst (e.g., ZnBr₂) under inert conditions (N₂ atmosphere). The reaction proceeds in dry dichloromethane, followed by purification via flash chromatography and recrystallization from ethyl acetate/hexane . Key parameters include stoichiometric ratios (1:1.1 for bromomethyl derivative to phosphite), catalyst loading (0.2 mmol per mmol substrate), and reaction time (2–4 hours).

Q. How can the purity and structural integrity of this compound be verified in a laboratory setting?

  • Chromatography : Use HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to confirm purity (>97% by area normalization).
  • Spectroscopy :

  • ¹H/¹³C NMR : Identify phosphoryl methyl (δ ~3.7–3.8 ppm for OCH₃) and ester carbonyl (δ ~168–170 ppm).
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and P=O stretch (~1250 cm⁻¹).
    • Mass spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ or [M+Na]⁺ .

Q. What are the critical storage conditions for this compound to ensure stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid moisture due to hydrolytic sensitivity of the phosphoryl and ester groups. Shelf life is typically 12–18 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for phosphorylated benzoic acid esters?

Discrepancies in NMR or MS data may arise from isomerism, residual solvents, or incomplete purification. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals, particularly near the phosphoryl group.
  • Isotopic labeling : Use deuterated analogs (e.g., CD₃O-PO) to simplify spectral interpretation.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound?

  • pH-dependent hydrolysis : Conduct kinetic studies in buffered solutions (pH 1–13) at 25–50°C, monitoring degradation via HPLC.
  • Activation energy calculation : Use Arrhenius plots to determine Ea for ester and phosphoryl bond cleavage.
  • Isolation of intermediates : Trap hydrolytic products (e.g., free carboxylic acid, phosphonic acid) using ion-exchange chromatography .

Q. How can thermal analysis (TGA/DSC) inform the formulation of this compound in solid-state applications?

  • TGA : Determine decomposition onset temperature (e.g., ~128°C for flash point) and residual mass to assess thermal stability.
  • DSC : Identify phase transitions (e.g., melting point, glass transitions) critical for optimizing crystallization protocols.
  • Data interpretation : Correlate thermal events with molecular dynamics simulations to predict bulk material behavior .

Q. Methodological Challenges and Solutions

Q. What strategies optimize the phosphorylation step to minimize byproducts?

  • Catalyst screening : Test alternative Lewis acids (e.g., AlCl₃, FeCl₃) to improve regioselectivity.
  • Solvent effects : Use polar aprotic solvents (DMF, acetonitrile) to enhance reaction rates.
  • In situ monitoring : Employ real-time IR or Raman spectroscopy to track phosphite consumption .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer.
  • Recrystallization optimization : Screen solvent mixtures (e.g., ethanol/water, acetone/hexane) for higher recovery rates.
  • Byproduct recycling : Isolate unreacted 4-(bromomethyl)benzoic acid via acid-base extraction .

Properties

IUPAC Name

methyl 4-(dimethoxyphosphorylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-14-11(12)10-6-4-9(5-7-10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTOJTIOIGZJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445132
Record name methyl 4-[(dimethoxyphosphoryl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78022-19-2
Record name methyl 4-[(dimethoxyphosphoryl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-(bromomethyl) benzoate (compound 47) (11.2 g, 49 mmol) was dissolved in 25 mL trimethyl phosphite and refluxed under N2 for 5 hrs. Excess trimethyl phosphite was removed by co-distillation with toluene to give crude 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (compound 48).
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11.2 g
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Synthesis routes and methods II

Procedure details

Methyl 4-(bromomethyl)benzoate (compound 47) (11.2 g, 49 mmol) was dissolved in 25 mL trimethyl phosphite and refluxed under N2 for 5 hrs. Excess trimethyl phosphite was removed by co-distillation with toluene to give crude 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (compound 48).
Quantity
11.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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25 mL
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